![molecular formula C13H17N3 B2619104 2-(1-甲基哌啶-4-基)-1H-吡咯并[2,3-b]吡啶 CAS No. 1381121-19-2](/img/structure/B2619104.png)
2-(1-甲基哌啶-4-基)-1H-吡咯并[2,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has gained attention in recent years due to its potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学研究应用
抗肿瘤活性
研究表明,1H-吡咯并[2,3-b]吡啶的衍生物,如诺托品森类似物,在弥漫性恶性腹膜间皮瘤 (DMPM) 的实验模型中具有显着的抗肿瘤活性。这些化合物作为细胞周期蛋白依赖性激酶 1 抑制剂,可以减少细胞增殖并诱导 DMPM 细胞中依赖于半胱天冬酶的凋亡反应。值得注意的是,一些衍生物与紫杉醇联合使用时显示出协同的细胞毒性作用,增强了凋亡反应。在动物模型中,这些化合物已证明在 DMPM 异种移植中有效抑制肿瘤体积 (Carbone 等人,2013 年)。
合成和药物中间体
该化合物参与了关键药物中间体的开发。2-[(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基]-5-氟烟酸,一种重要的中间体,已被描述为一种实用的合成方法。该过程涉及钯催化的氰化/还原序列和二氯-氟烟酸的选择性单脱氯 (Wang 等人,2006 年)。
寄生虫中的分子表征
1H-吡咯并[2,3-b]吡啶的衍生物已被鉴定为艾美虫寄生虫中 cGMP 依赖性蛋白激酶 (PKG) 的抑制剂。这种抑制影响寄生虫的生长,无论是在体外还是在体内。该化合物已被用于从寄生虫中纯化和表征 PKG,深入了解了这种酶在原生动物物种中独特的调节机制 (Gurnett 等人,2002 年)。
荧光化合物的合成
对基于吡啶的荧光化合物的研究纳入了 1H-吡咯并[2,3-b]吡啶的衍生物。这些研究导致了具有聚集诱导发射增强 (AIEE) 特性的化合物的开发,可用于生物传感和其他应用 (Hagimori 等人,2022 年)。
抗分枝杆菌剂
在抗菌研究领域,该化合物的衍生物已被合成并评估其对结核分枝杆菌的活性。从该过程中衍生的某些螺环化合物对结核分枝杆菌的药敏菌株和多重耐药菌株均显示出良好的活性 (Kumar 等人,2009 年)。
作用机制
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with a variety of biological targets, including receptors and enzymes .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, such as binding to receptors or inhibiting enzymes, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperidine derivatives have been found to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
生化分析
Biochemical Properties
2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are also of interest, as they can provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are essential for understanding its biological effects. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-7-4-10(5-8-16)12-9-11-3-2-6-14-13(11)15-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKVHCZPGSMOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=C(N2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



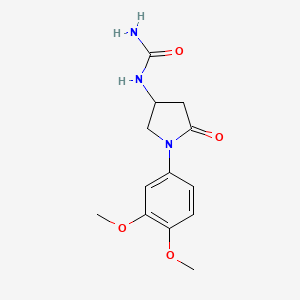
![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)
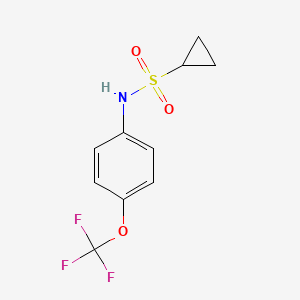
![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)
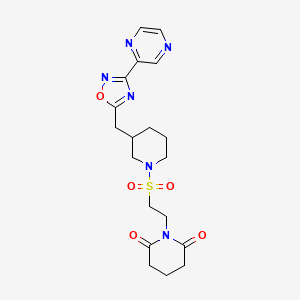
![Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)
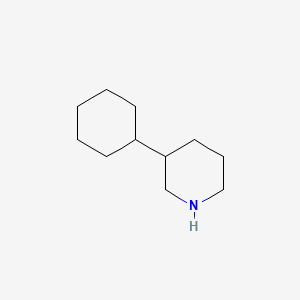
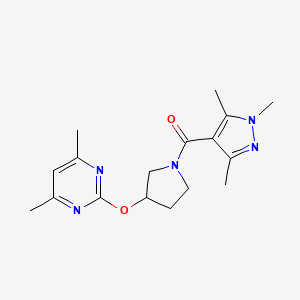
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2619037.png)
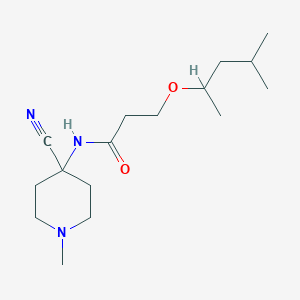
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)
